molecular formula C16H13BrClN5 B1240986 Unii-5TT4A4mblr CAS No. 521064-34-6

Unii-5TT4A4mblr

Cat. No. B1240986
CAS RN: 521064-34-6
M. Wt: 390.7 g/mol
InChI Key: NUPGPJBRKLLVNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Unii-5TT4A4mblr” is also known as CT-32228 . It has the molecular formula C16H13BrClN5 . The compound is achiral, meaning it does not exhibit chirality .


Molecular Structure Analysis

The molecular structure of “Unii-5TT4A4mblr” is represented by the InChIKey: NUPGPJBRKLLVNK-UHFFFAOYSA-N . The molecular weight of the compound is 390.665 .

Scientific Research Applications

Recent Advances in Nanoparticle Syntheses

The development of novel materials, such as inorganic nanoparticles, is crucial for advancements in various industries, including technology and electronics. Innovations in material science often lead to significant technological leaps, from vacuum tubes to semiconductors and advanced miniature chips (Cushing, Kolesnichenko, & O'Connor, 2004).

Protein Sequence Knowledgebase

The Universal Protein Resource (UniProt) supports biological research by providing a comprehensive, classified, and accurately annotated protein sequence knowledgebase. This resource is essential for understanding the functions of proteins in various biological processes and diseases (The UniProt Consortium, 2009).

Nanosatellite Program for Technological Development

The University Nanosat Program (UNP) exemplifies the integration of academic and governmental efforts in advancing aerospace technology. This program focuses on developing nanosatellites through student-led projects, showcasing the potential for innovative technologies in space exploration (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).

Molecular Brain Imaging Database

The Center for Integrated Molecular Brain Imaging (Cimbi) database is a significant resource for neurobiological research, particularly in studying the serotonergic system. It integrates PET, MRI scans, genetic, and biochemical data, facilitating comprehensive investigations into brain functions and disorders (Knudsen et al., 2016).

Bioimaging Mass Spectrometry

Bioimaging with laser ablation inductively coupled plasma mass spectrometry (LA-ICP-MS) has emerged as a powerful technique for quantifying trace elements within tissues. This method has applications in brain and cancer research, environmental science, and drug development, demonstrating the versatility of mass spectrometry in scientific research (Becker, Matusch, & Wu, 2014).

properties

IUPAC Name

2-N-(4-bromophenyl)-6-(5-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClN5/c1-9-2-5-11(18)8-13(9)14-21-15(19)23-16(22-14)20-12-6-3-10(17)4-7-12/h2-8H,1H3,(H3,19,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPGPJBRKLLVNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C2=NC(=NC(=N2)NC3=CC=C(C=C3)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Triazine-2,4-diamine, N-(4-bromophenyl)-6-(5-chloro-2-methylphenyl)-

CAS RN

521064-34-6
Record name CT 32228
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0521064346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CT-32228
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TT4A4MBLR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.